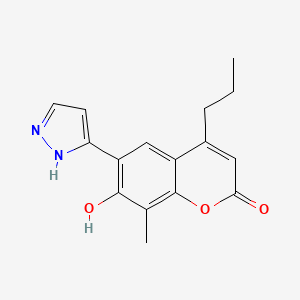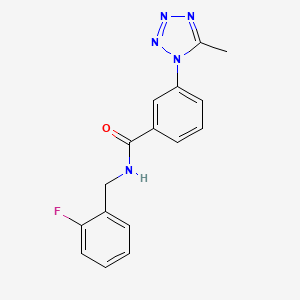![molecular formula C21H26N6O B12165846 1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B12165846.png)
1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) is a complex organic compound that features a piperidinecarboxamide core, a dimethylpyrimidinyl group, and a benzimidazolylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) typically involves multiple steps:
Formation of the Piperidinecarboxamide Core: This can be achieved through the reaction of piperidine with a suitable carboxylic acid derivative under amide-forming conditions.
Introduction of the Dimethylpyrimidinyl Group: This step involves the reaction of the piperidinecarboxamide intermediate with 4,6-dimethyl-2-pyrimidine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the Benzimidazolylmethyl Group: The final step involves the alkylation of the intermediate with 1-methyl-1H-benzimidazole, typically using a strong base such as sodium hydride (NaH) and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
科学的研究の応用
3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用機序
The mechanism of action of 3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A related compound with a similar pyrimidine core, used in the synthesis of pharmaceuticals and agrochemicals.
1-Methyl-1H-benzimidazole: A simpler analog that serves as a building block in organic synthesis.
Uniqueness
3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C21H26N6O |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N6O/c1-14-11-15(2)24-21(23-14)27-10-6-7-16(13-27)20(28)22-12-19-25-17-8-4-5-9-18(17)26(19)3/h4-5,8-9,11,16H,6-7,10,12-13H2,1-3H3,(H,22,28) |
InChIキー |
ONGLQRHKGQJSQF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3=NC4=CC=CC=C4N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12165767.png)
![4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B12165774.png)


![N-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B12165794.png)

![N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12165799.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165809.png)
![2-(5-methoxy-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B12165815.png)
![3-Benzyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12165831.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165832.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12165841.png)
![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12165842.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12165848.png)
